Cas no 898754-29-5 (4'-Methoxy-3-(2-thiomethylphenyl)propiophenone)

4'-Methoxy-3-(2-thiomethylphenyl)propiophenone is a specialized organic compound featuring a methoxy-substituted propiophenone core with a thiomethylphenyl moiety at the 3-position. This structure combines aromatic methoxy and thioether functionalities, making it valuable for applications in pharmaceutical intermediates and organic synthesis. The methoxy group enhances electron density, while the thiomethylphenyl substituent introduces potential sulfur-based reactivity, useful in cross-coupling reactions or as a precursor for bioactive molecules. Its well-defined molecular architecture allows for precise modifications in drug discovery or material science. The compound's stability and synthetic versatility make it suitable for research requiring tailored aromatic ketone derivatives. Careful handling is advised due to its reactivity under certain conditions.
4'-Methoxy-3-(2-thiomethylphenyl)propiophenone structure
898754-29-5 structure
Product Name:4'-Methoxy-3-(2-thiomethylphenyl)propiophenone
CAS No:898754-29-5
MF:C17H18O2S
MW:286.388623714447
CID:870269
PubChem ID:24725917
Update Time:2025-11-01

4'-Methoxy-3-(2-thiomethylphenyl)propiophenone Chemical and Physical Properties

Names and Identifiers

    • 1-(4-methoxyphenyl)-3-(2-methylsulfanylphenyl)propan-1-one
    • 4'-METHOXY-3-(2-THIOMETHYLPHENYL)PROPIOPHENONE
    • 898754-29-5
    • 1-(4-Methoxyphenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
    • DTXSID30644310
    • AKOS016021411
    • 4'-Methoxy-3-(2-thiomethylphenyl)propiophenone
    • MDL: MFCD03843203
    • Inchi: 1S/C17H18O2S/c1-19-15-10-7-13(8-11-15)16(18)12-9-14-5-3-4-6-17(14)20-2/h3-8,10-11H,9,12H2,1-2H3
    • InChI Key: ZPSBGFXYGLKJBU-UHFFFAOYSA-N
    • SMILES: S(C)C1C=CC=CC=1CCC(C1C=CC(=CC=1)OC)=O

Computed Properties

  • Exact Mass: 286.10300
  • Monoisotopic Mass: 286.10275099g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 297
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 51.6Ų

Experimental Properties

  • PSA: 51.60000
  • LogP: 4.23260

4'-Methoxy-3-(2-thiomethylphenyl)propiophenone Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

4'-Methoxy-3-(2-thiomethylphenyl)propiophenone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M098905-250mg
4'-Methoxy-3-(2-thiomethylphenyl)propiophenone
898754-29-5
250mg
$ 440.00 2022-06-04
TRC
M098905-500mg
4'-Methoxy-3-(2-thiomethylphenyl)propiophenone
898754-29-5
500mg
$ 735.00 2022-06-04

4'-Methoxy-3-(2-thiomethylphenyl)propiophenone Related Literature

Additional information on 4'-Methoxy-3-(2-thiomethylphenyl)propiophenone

Introduction to 4'-Methoxy-3-(2-thiomethylphenyl)propiophenone (CAS No. 898754-29-5)

4'-Methoxy-3-(2-thiomethylphenyl)propiophenone, identified by the CAS number 898754-29-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of propiophenones, which are known for their versatile applications in synthetic chemistry and drug development. The presence of both methoxy and thiomethyl substituents in its molecular structure endows it with unique chemical properties that make it a promising candidate for various biochemical and pharmacological studies.

The structural features of 4'-Methoxy-3-(2-thiomethylphenyl)propiophenone include a phenyl ring substituted with a thiomethyl group at the 2-position and a methoxy group at the 4'-position. This arrangement not only influences its electronic distribution but also affects its reactivity and potential biological activity. The thiomethyl group, in particular, is a key feature that has been explored in recent research for its ability to participate in sulfur-based chemical reactions, which are increasingly relevant in the development of novel therapeutic agents.

In recent years, there has been a growing interest in propiophenone derivatives due to their potential applications in the synthesis of bioactive molecules. Studies have demonstrated that compounds with similar structural motifs can exhibit inhibitory effects on various enzymatic targets, making them valuable scaffolds for drug discovery. For instance, modifications of the propiophenone core have been investigated for their role in modulating kinase activity, which is crucial in treating cancers and inflammatory diseases.

The methoxy group in 4'-Methoxy-3-(2-thiomethylphenyl)propiophenone not only contributes to its hydrophobicity but also serves as a site for further functionalization. This characteristic has been exploited in synthetic strategies where the methoxy group can be converted into more reactive intermediates, such as esters or ethers, which are commonly used in drug molecule construction. The thiomethyl group, on the other hand, provides a nucleophilic site that can engage in cross-coupling reactions, such as Suzuki or Stille couplings, facilitating the introduction of additional aromatic or heteroaromatic units into the molecule.

Recent advancements in computational chemistry have also highlighted the importance of understanding the conformational flexibility of 4'-Methoxy-3-(2-thiomethylphenyl)propiophenone. Molecular modeling studies suggest that this compound can adopt multiple stable conformations, which may influence its interactions with biological targets. These insights are particularly valuable for rational drug design, as they help predict how the molecule might bind to proteins or enzymes and thus modulate biological pathways.

The synthesis of 4'-Methoxy-3-(2-thiomethylphenyl)propiophenone involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key steps typically include phenyl ring functionalization followed by propiophenone formation. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in introducing the thiomethyl group at the desired position on the phenyl ring. These catalytic methods not only improve efficiency but also minimize waste, aligning with modern green chemistry principles.

From a pharmacological perspective, 4'-Methoxy-3-(2-thiomethylphenyl)propiophenone has shown promise as a precursor for biologically active compounds. For example, derivatives of this molecule have been investigated for their potential as kinase inhibitors, which are essential in targeted cancer therapies. The combination of methoxy and thiomethyl groups creates a molecular framework that can be further modified to enhance binding affinity and selectivity towards specific enzymatic targets.

The role of sulfur-containing heterocycles in medicinal chemistry cannot be overstated. The thiomethyl group in 4'-Methoxy-3-(2-thiomethylphenyl)propiophenone is particularly noteworthy because sulfur-based moieties are known to enhance metabolic stability and bioavailability of drug candidates. This property has led to increased interest in thiourea derivatives and related compounds as pharmacological tools. Research continues to explore how sulfur atoms can be incorporated into drug molecules to improve their overall pharmacokinetic profile.

In conclusion, 4'-Methoxy-3-(2-thiomethylphenyl)propiophenone (CAS No. 898754-29-5) represents an intriguing compound with significant potential in pharmaceutical research. Its unique structural features and chemical properties make it a valuable scaffold for developing novel therapeutic agents. As synthetic methodologies and computational tools advance, further exploration of this compound and its derivatives is expected to yield groundbreaking discoveries in medicinal chemistry.

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